3-Ethoxy-2-fluoro-6-methoxybenzoic acid
Description
3-Ethoxy-2-fluoro-6-methoxybenzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: an ethoxy group at position 3, a fluorine atom at position 2, and a methoxy group at position 5. This combination of substituents imparts unique physicochemical properties, including altered acidity, solubility, and reactivity compared to simpler benzoic acid derivatives. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positioning and electronic effects critically influence bioactivity and metabolic stability.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-methoxybenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-3-15-7-5-4-6(14-2)8(9(7)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
WCEQAZLARLMHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)OC)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-6-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by ethoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-2-fluoro-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance its binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
Comparison with 3-Bromo-6-fluoro-2-methylbenzoic Acid ()
- Structure : Bromo (position 3), fluoro (position 6), methyl (position 2).
- Key Differences : The target compound replaces bromo and methyl with ethoxy (position 3) and methoxy (position 6).
- Impact :
Comparison with 6-Bromo-2-fluoro-3-methoxybenzoic Acid ()
- Structure : Bromo (position 6), fluoro (position 2), methoxy (position 3).
- Key Differences : Substituent positions differ (methoxy at position 3 vs. ethoxy at position 3 in the target).
- Positional isomerism affects electronic distribution: methoxy at position 3 () vs. ethoxy at position 3 (target) alters resonance stabilization of the carboxylic acid.
Boronic Acid Intermediates ()
- Example : 2-Ethoxy-6-fluorophenylboronic acid ().
- Comparison : Boronic acids serve as intermediates in cross-coupling reactions. The target’s benzoic acid backbone limits such reactivity but enhances stability in acidic conditions.
Data Tables: Structural and Physicochemical Comparisons
Research Findings and Trends
- Positional Isomerism : Methoxy at position 6 (target) vs. position 3 () significantly alters electronic effects, with para-substitution (position 6) enhancing resonance stabilization.
- Ethoxy vs. Bromo : Ethoxy groups reduce acidity (pKa ~4.5–5.0) compared to bromo-substituted analogs (pKa ~2.8–3.2), impacting ionization in biological systems.
- Safety Profiles : Brominated analogs () require stringent handling due to toxicity, whereas ethoxy/methoxy derivatives are generally safer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
